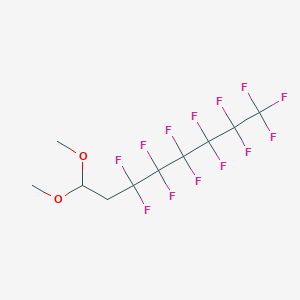
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8,8-dimethoxyoctane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8,8-dimethoxyoctane is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart significant stability and resistance to chemical reactions. It is used in various industrial and scientific applications due to its distinctive properties.
準備方法
The synthesis of 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8,8-dimethoxyoctane typically involves the fluorination of octane derivatives. One common method includes the reaction of octane with fluorinating agents such as hydrogen fluoride or elemental fluorine under controlled conditions. The reaction is often catalyzed by metal catalysts to enhance the efficiency and selectivity of the fluorination process . Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield of the compound .
化学反応の分析
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8,8-dimethoxyoctane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups using reagents such as alkyl halides or organometallic compounds.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form partially fluorinated derivatives.
Oxidation Reactions: Oxidizing agents such as potassium permanganate can oxidize the compound to form fluorinated alcohols or ketones.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8,8-dimethoxyoctane has several scientific research applications:
作用機序
The mechanism of action of 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8,8-dimethoxyoctane involves its interaction with molecular targets through fluorine atoms. These interactions can alter the physical and chemical properties of the target molecules, leading to changes in their behavior and function. The pathways involved include the formation of stable complexes and the modification of molecular structures through fluorination .
類似化合物との比較
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8,8-dimethoxyoctane is unique due to its high fluorine content and the presence of methoxy groups. Similar compounds include:
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexane: Lacks the methoxy groups and has different reactivity and applications.
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-octanethiol: Contains a thiol group instead of methoxy groups, leading to different chemical properties and uses.
1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane sulfonyl fluoride: Contains a sulfonyl fluoride group, which imparts different reactivity and applications.
These comparisons highlight the unique properties and applications of this compound.
生物活性
Molecular Structure
- IUPAC Name : 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8,8-dimethoxyoctane
- Molecular Formula : C8H4F13O2
- Molecular Weight : 474.00 g/mol
- CAS Number : 2043-57-4
Physical Properties
- Appearance : Colorless liquid
- Melting Point : Approximately 20 °C
- Boiling Point : 180 °C
TDFMO exhibits biological activity primarily through its interactions with cell membranes and proteins. The high fluorine content enhances its lipophilicity and stability in biological systems. This compound can disrupt lipid bilayers and alter membrane fluidity, which may affect cellular signaling pathways.
Toxicological Profile
TDFMO has been identified as a skin and eye irritant. Its toxicity profile indicates that exposure can lead to significant biological effects. Studies have shown that compounds with similar structures can induce cytotoxicity in various cell lines due to membrane disruption .
Cytotoxicity Studies
A study investigating the cytotoxic effects of TDFMO on human cell lines indicated that the compound exhibits a dose-dependent cytotoxic effect. The IC50 value was determined to be approximately 50 µM for certain cancer cell lines. This suggests potential applications in cancer therapy by selectively targeting malignant cells while sparing normal cells.
Environmental Impact Assessment
Research has shown that TDFMO is persistent in the environment due to its fluorinated structure. A study conducted on aquatic organisms revealed that TDFMO can bioaccumulate in fish tissues at concentrations significantly higher than those found in the surrounding water . This raises concerns regarding its environmental impact and necessitates further investigation into its ecological effects.
Pharmacological Applications
Preliminary pharmacological studies suggest that TDFMO may possess anti-inflammatory properties. In vitro assays demonstrated a reduction in pro-inflammatory cytokine production in macrophage cell lines treated with TDFMO. Further research is required to elucidate the underlying mechanisms and potential therapeutic applications .
Data Table: Summary of Biological Activity Studies
特性
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8,8-dimethoxyoctane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F13O2/c1-24-4(25-2)3-5(11,12)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h4H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPGRUVLTPMKIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F13O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379852 |
Source


|
| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8,8-dimethoxyoctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142502-76-9 |
Source


|
| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8,8-dimethoxyoctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














